molecular formula C15H27N B14404125 16-Azabicyclo[10.3.1]hexadec-13-ene CAS No. 86531-61-5

16-Azabicyclo[10.3.1]hexadec-13-ene

Cat. No.: B14404125
CAS No.: 86531-61-5
M. Wt: 221.38 g/mol
InChI Key: LEGNFYYEMCLJCL-UHFFFAOYSA-N
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Description

16-Azabicyclo[1031]hexadec-13-ene is a macrocyclic compound with a unique bicyclic structure It is characterized by the presence of a nitrogen atom within its bicyclic framework, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Azabicyclo[10.3.1]hexadec-13-ene typically involves the formation of the bicyclic structure through cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired bicyclic compound. For instance, the synthesis may involve the use of metal or metalloid alkoxides as catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to achieve efficient production. The use of advanced techniques such as continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

16-Azabicyclo[10.3.1]hexadec-13-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of nitrogen-containing derivatives .

Scientific Research Applications

16-Azabicyclo[10.3.1]hexadec-13-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 16-Azabicyclo[10.3.1]hexadec-13-ene involves its interaction with specific molecular targets. For instance, it has been studied for its ability to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease . The compound’s bicyclic structure allows it to bind effectively to the active sites of these enzymes, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Azabicyclo[10.3.1]hexadec-13-ene is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds. Its ability to form stable complexes with metals and its potential therapeutic applications further highlight its uniqueness .

Properties

CAS No.

86531-61-5

Molecular Formula

C15H27N

Molecular Weight

221.38 g/mol

IUPAC Name

16-azabicyclo[10.3.1]hexadec-13-ene

InChI

InChI=1S/C15H27N/c1-2-4-6-8-11-15-13-9-12-14(16-15)10-7-5-3-1/h9,12,14-16H,1-8,10-11,13H2

InChI Key

LEGNFYYEMCLJCL-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2C=CCC(N2)CCCC1

Origin of Product

United States

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